2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
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Description
The compound “2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of these compounds involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Scientific Research Applications
Synthesis and Antiviral Applications
A novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020). This synthesis pathway could provide a foundation for developing new antiviral agents targeting specific viral infections.
Anticancer and Anti-5-lipoxygenase Agents
Research into pyrazolo[3,4-d]pyrimidines derivatives has unveiled their dual role as anticancer and anti-5-lipoxygenase agents, demonstrating significant efficacy in both in vitro and in vivo models (Rahmouni et al., 2016). These findings suggest the versatility of pyrazolo[3,4-d]pyrimidines in therapeutic applications, offering a promising direction for future drug discovery efforts.
Antimicrobial Activities
The development of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones has showcased their potent antibacterial activities, providing a new avenue for addressing antibiotic resistance (Solankee & Patel, 2004). These compounds represent a valuable resource for the development of new antimicrobial agents.
Neurodegenerative Disease Imaging
Innovations in pyrazolo[1,5-a]pyrimidines synthesis have contributed to the discovery of novel ligands for the translocator protein 18 kDa (TSPO), used in imaging neuroinflammation related to neurodegenerative diseases (Damont et al., 2015). This research underscores the importance of chemical synthesis in developing diagnostic tools for complex neurological conditions.
Drug Discovery Challenges and Strategies
The comprehensive review by De Clercq (2009) explores various paradigms, paradoxes, and strategies in antiviral drug discovery, offering insights into the challenges and advancements in the field (De Clercq, 2009). This work emphasizes the continuous need for innovation and exploration in the quest for effective antiviral therapies.
Properties
IUPAC Name |
2-fluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN7O/c1-14-11-19(27-22(31)16-9-5-6-10-18(16)23)30(28-14)21-17-12-26-29(20(17)24-13-25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHUMLSEFRZSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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